molecular formula C12H12F3NO2 B8124662 4-acetyl-N-(3,3,3-trifluoropropyl)benzamide

4-acetyl-N-(3,3,3-trifluoropropyl)benzamide

Cat. No. B8124662
M. Wt: 259.22 g/mol
InChI Key: GFHHDUZPVBAPJZ-UHFFFAOYSA-N
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Description

4-acetyl-N-(3,3,3-trifluoropropyl)benzamide is a useful research compound. Its molecular formula is C12H12F3NO2 and its molecular weight is 259.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-acetyl-N-(3,3,3-trifluoropropyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-acetyl-N-(3,3,3-trifluoropropyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cell Cycle Arrest and Apoptosis Induction : It has been shown to induce cell cycle arrest, apoptosis, and increase acetylation levels of H3 in U937 cells (Souto et al., 2010).

  • Anticonvulsant Properties : This compound is effective as an anticonvulsant in several animal models and can potentiate hexobarbital-induced sleeping time (Robertson et al., 1987).

  • Hypoglycemic Agent : It acts as a hypoglycemic agent, lowering blood glucose levels significantly after administration (Yeung & Knaus, 1987).

  • Apoptosis Induction and NFκB Inhibition : N-substituted benzamides, including 4-acetyl-N-(3,3,3-trifluoropropyl)benzamide, can induce early apoptosis and inhibit NFκB activation. These properties make them potential radio- and chemo-sensitizers and anti-inflammatory compounds (Liberg et al., 1999).

  • Anti-Tubercular Activity : Some derivatives of benzamides, including this compound, have shown promising anti-tubercular activity against Mycobacterium tuberculosis (Nimbalkar et al., 2018).

  • Stimulation of Nuclear ADP-Ribosyltransferase : Benzamides can stimulate and inhibit nuclear ADP-ribosyltransferase activity, demonstrating their role in cellular functions (Jones et al., 1988).

  • Precursor for Electrophilic Compounds : N-(acetoxymethyl)-4-chlorobenzamide, a related compound, is a precursor for electrophilic methyleneimines and is not mutagenic in Salmonella typhimurium (Overton et al., 1986).

  • Antiarhythmic Trials : It has been studied in animals and selected for clinical trial as an antiarrhythmic agent (Banitt et al., 1977).

  • Antioxidant Properties : The compound has demonstrated antioxidant properties in certain tests (Demir et al., 2015).

  • Formation of Benzoxazole Products : Its involvement in the formation of benzoxazole products through intramolecular oxidative coupling has been noted (Yu et al., 2012).

  • Pharmacokinetic Studies : The methodology for its determination in serum and urine for pharmacokinetic studies has been developed (Dockens et al., 1987).

  • Antineoplastic Properties : It has shown promise as an antineoplastic agent, accelerating bone-marrow cell formation (Zhang et al., 2011).

  • Potent Anticonvulsant : Demonstrated potent anticonvulsant properties with effective doses in animal models (Robertson et al., 1988).

  • Antitumor Activity : Exhibited cytotoxic and cytostatic activity against various tumor models (LoRusso et al., 2004).

  • Activation of p300 Histone Acetyltransferase : Shown to be a potent activator of p300 HAT activity, which could have therapeutic applications (Mantelingu et al., 2007).

  • Anti-Acetylcholinesterase Activity : Found to be a potent inhibitor of acetylcholinesterase, suggesting potential as an antidementia agent (Sugimoto et al., 1990).

  • Histone Hyperacetylation in Cancer Cells : Causes histone hyperacetylation in living cells, which is related to its antitumor activity (Kraker et al., 2003).

  • Orally Active Histone Deacetylase Inhibitor : MGCD0103, a related compound, has been shown to block cancer cell proliferation and holds promise as an anticancer drug (Zhou et al., 2008).

properties

IUPAC Name

4-acetyl-N-(3,3,3-trifluoropropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO2/c1-8(17)9-2-4-10(5-3-9)11(18)16-7-6-12(13,14)15/h2-5H,6-7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHHDUZPVBAPJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NCCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-(3,3,3-trifluoropropyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.